molecular formula C14H18IN3 B6503390 (Z)-1-ethyl-2-((1-ethylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide CAS No. 22013-57-6

(Z)-1-ethyl-2-((1-ethylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide

Cat. No.: B6503390
CAS No.: 22013-57-6
M. Wt: 355.22 g/mol
InChI Key: YWHQWJXEGXKMHT-UHFFFAOYSA-M
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Description

(Z)-1-ethyl-2-((1-ethylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide: is a complex organic compound that belongs to the class of pyridinium salts This compound is characterized by its unique structure, which includes two pyridine rings connected through an ethylidene bridge, and an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-ethyl-2-((1-ethylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide typically involves the reaction of 1-ethylpyridin-2(1H)-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like acetonitrile. The product is then purified through recrystallization from ethanol.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are mixed and heated in a reactor. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity. The final product is isolated through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles like chloride, bromide, or cyanide ions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Nucleophiles such as sodium chloride, sodium bromide, or sodium cyanide; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Corresponding substituted pyridinium salts.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Antimicrobial Agents: Research has shown that pyridinium salts exhibit antimicrobial properties, making them potential candidates for the development of new antibiotics.

    Drug Delivery: The compound’s structure allows it to be used in the design of drug delivery systems, particularly in targeting specific tissues or cells.

Industry:

    Materials Science: The compound is used in the synthesis of conductive polymers and other advanced materials with applications in electronics and photonics.

Mechanism of Action

The mechanism of action of (Z)-1-ethyl-2-((1-ethylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide involves its interaction with various molecular targets. In catalysis, the compound forms coordination complexes with transition metals, facilitating electron transfer and activation of substrates. In biological systems, it can interact with microbial cell membranes, disrupting their integrity and leading to cell death. The compound may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

  • 1-ethylpyridinium iodide
  • 2-ethylpyridinium iodide
  • 1-methyl-2-((1-methylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide

Comparison:

  • Structural Differences: While similar compounds may have variations in the position or type of substituents on the pyridine rings, (Z)-1-ethyl-2-((1-ethylpyridin-2(1H)-ylidene)amino)pyridin-1-ium iodide is unique due to its specific ethylidene bridge and iodide counterion.
  • Reactivity: The presence of the ethylidene bridge and iodide ion can influence the compound’s reactivity, making it more suitable for certain types of chemical reactions compared to its analogs.
  • Applications: The unique structure of this compound allows for specific applications in catalysis and materials science that may not be achievable with other similar compounds.

Properties

IUPAC Name

(E)-1-ethyl-N-(1-ethylpyridin-1-ium-2-yl)pyridin-2-imine;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N3.HI/c1-3-16-11-7-5-9-13(16)15-14-10-6-8-12-17(14)4-2;/h5-12H,3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHQWJXEGXKMHT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=CC1=NC2=CC=CC=[N+]2CC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C=CC=C/C1=N\C2=CC=CC=[N+]2CC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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